molecular formula C11H14BrNO B1276263 4-bromo-N-butylbenzamide CAS No. 78080-34-9

4-bromo-N-butylbenzamide

Cat. No. B1276263
CAS RN: 78080-34-9
M. Wt: 256.14 g/mol
InChI Key: QSUXNVNNPIUCAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromobenzamide derivatives is well-documented in the provided literature. For instance, the synthesis of a novel hydrazone Schiff base compound, which is a derivative of bromobenzamide, was achieved by condensation of 4-bromobenzoic hydrazide and 2,4-dihydroxy benzaldehyde . Another study reports the synthesis of methyl 4-tri-n-butylstannylbenzoate, a compound related to bromobenzamides, through the reaction of methyl 4-bromobenzamide with hexabutylditin and a palladium catalyst . Additionally, the palladium-catalyzed direct arylation of heteroarenes by bromobenzamides has been achieved, indicating the reactivity of such compounds in cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of bromobenzamide derivatives has been investigated using various techniques. The crystal structure of a bromobenzamide derivative was determined by single crystal XRD, revealing that it crystallizes in the monoclinic system with space group P21/c . The structure is stabilized by various intramolecular and intermolecular interactions, such as O-H...N and C-H...O . These findings suggest that 4-Bromo-N-butylbenzamide may also exhibit a complex molecular structure with similar stabilizing interactions.

Chemical Reactions Analysis

The chemical reactivity of bromobenzamide derivatives is highlighted in several studies. For example, the iodination of methyl 4-tri-n-butylstannylbenzoate, a related compound, was studied using N-chlorosuccinimide/NaI, demonstrating the potential for halogen exchange reactions . The direct arylation of heteroarenes by bromobenzamides without C-N bond formation or C-C coupling of two bromobenzamides was also observed . These studies indicate that 4-Bromo-N-butylbenzamide could participate in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzamide derivatives can be inferred from their molecular structure and reactivity. The vibrational spectroscopic studies of a bromobenzamide derivative using FT-IR and FT-Raman spectral analysis, along with DFT calculations, provide insights into the electronic properties and global chemical reactivity descriptors of these compounds . Such analyses are crucial for understanding the behavior of 4-Bromo-N-butylbenzamide in various chemical environments.

Scientific Research Applications

Antidiabetic Potential

(E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide (SN158) has shown promise as a therapeutic agent against type 2 diabetes and related metabolic disorders. It achieves this by dual activation of peroxisome proliferator-activated receptors (PPAR)-α/γ, leading to increased adipogenic differentiation, fatty acid oxidation, and glucose uptake, thereby reducing plasma levels of glucose, triglycerides, and free fatty acids in ob/ob mice without causing severe weight gain or hepatomegaly (Jung et al., 2017).

Chemical Structure and Configuration

Research on N-alkyl-N-benzylbenzamides, including o-bromo-N-benzyl-N-t-butyl-benzamide, has focused on their configurational assignments and conformational studies. Techniques like NMR and X-ray crystallography have been employed, revealing details about their molecular structure and interactions, such as chirality and planarity deviations (Lewin et al., 1975).

Infrared Study in Solutions

N-butylbenzamide, including variants like NnBBA and NtBBA, has been studied for its behavior in solutions like CCl4-aromatic hydrocarbon systems. Infrared spectroscopy focusing on NH stretching vibration regions and other techniques like UV spectroscopy and gas chromatography have been used to explore 1:1 hydrogen-bonded complex formation with aromatic hydrocarbons (Nikolić et al., 1984).

Application in Organic Synthesis

4-Bromobenzamides have been used in palladium-catalyzed direct arylation of heteroarenes. This process allows for the synthesis of heteroaryl benzamides, demonstrating the compound's utility in creating complex organic molecules and facilitating reactions in organic chemistry (Chen et al., 2013).

Molecular Docking and Spectroscopic Analysis

N-(4-Bromophenyl)-4-nitrobenzamide has been studied for its vibrational frequencies, electronic properties, and reactivity. Its potential in electro-optical applications and as an antibacterial drug has been explored through molecular docking, vibrational spectroscopic analysis, and computational methods (Dwivedi & Kumar, 2019).

Crystal Engineering and Halogen Bonding

Research on compounds like 4-bromobenzamide has been extended to crystal engineering, focusing on hydrogen and halogen bonding interactions. This includes studies on molecular tapes, crystal structure analysis, and the exploration of interactions like C–I⋯O, which are crucial for designing complex crystalline structures (Saha et al., 2005).

Safety And Hazards

In terms of safety, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling 4-bromo-N-butylbenzamide . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or inhalation, immediate medical attention is required .

properties

IUPAC Name

4-bromo-N-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-2-3-8-13-11(14)9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUXNVNNPIUCAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40409078
Record name 4-bromo-N-butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-butylbenzamide

CAS RN

78080-34-9
Record name 4-bromo-N-butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
CM Payne - 2019 - ourarchive.otago.ac.nz
This thesis describes research carried out to develop a norbornadienone based organic carbon monoxide releasing molecule (CORM) as a safe, solid CO source for various …
Number of citations: 2 ourarchive.otago.ac.nz
L Wang, C Zhong, P Xue, E Fu - The Journal of Organic Chemistry, 2011 - ACS Publications
Three isomeric fluorescent β-cyclodextrins bearing 2-, 3-, and 4-(2-aminoethyl)amino-N-butylbenzamide, respectively (1–3) have been synthesized. The conformations of these …
Number of citations: 19 pubs.acs.org
C Shen, Z Wei, H Jiao, XF Wu - Chemistry–A European Journal, 2017 - Wiley Online Library
The palladium‐catalyzed chemoselective carbonylation of bromoaryl triflates is reported. The selective C−Br bond versus C−OTf (OTf=triflate) bond functionalization can be remarkably …
M Manorajani, TB Kumar - Rasayan Journal of Chemistry, 2017 - search.ebscohost.com
We herein demonstrate an efficient methodology for the amidation from aldehydes through p-nitro phenol ester activation using tetrabutyl ammonium bromide (TBAB) and tetrabutyl …
Number of citations: 0 search.ebscohost.com
JN Capilato - 2016 - search.proquest.com
Bacteria communicate with chemical signals in a process known as quorum sensing. This population density-dependent process involves the bacterial production, release and …
Number of citations: 4 search.proquest.com
Y Yang, J Liu, FS Kamounah… - The Journal of …, 2021 - ACS Publications
Transamidation reactions are often mediated by reactive substrates in the presence of overstoichiometric activating reagents and/or transition metal catalysts. Here we report the use of …
Number of citations: 13 pubs.acs.org
C Zhu, W Wei, P Du, X Wan - Tetrahedron, 2014 - Elsevier
A metal-free oxidative coupling of methyl ketones and primary amines to amides has been developed. The reaction tolerates a variety of functional groups, and is operationally simple. …
Number of citations: 18 www.sciencedirect.com
S Philippi - 2019 - rdw.rowan.edu
Quorum Sensing (QS), a form of bacteria communication mediated through chemical signaling, was investigated in the bacterial pathogen Pseudomonas aeruginosa. QS has the ability …
Number of citations: 0 rdw.rowan.edu

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